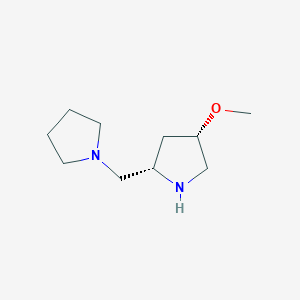
N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, commonly known as CNO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CNO is a synthetic compound that has been widely used as a pharmacological tool to study the function of G protein-coupled receptors (GPCRs). In
Mechanism of Action
CNO acts as an agonist of the DREADDs receptor, which is a modified GPCR that can be selectively activated by CNO. Upon binding of CNO to the DREADDs receptor, a conformational change occurs, leading to the activation of downstream signaling pathways. The activation of DREADDs receptors by CNO has been shown to modulate neuronal activity and behavior in vivo.
Biochemical and Physiological Effects
CNO has been shown to have a range of biochemical and physiological effects. In animal studies, CNO has been shown to modulate neuronal activity and behavior, including anxiety, locomotion, and social behavior. CNO has also been shown to have an effect on the immune system, with studies showing that CNO can modulate the production of cytokines in vitro.
Advantages and Limitations for Lab Experiments
The use of CNO in conjunction with DREADDs has several advantages for lab experiments. CNO allows for the selective activation or inhibition of specific neuronal populations in vivo, providing a powerful tool for studying the neural circuits underlying behavior. CNO is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, the use of CNO in lab experiments also has some limitations. CNO has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of CNO in animal studies requires the use of genetically modified animals expressing DREADDs receptors, which can be time-consuming and expensive.
Future Directions
There are several potential future directions for research on CNO. One area of research is the development of more selective agonists of DREADDs receptors, which could reduce off-target effects and improve the specificity of experimental results. Another area of research is the development of new animal models that allow for the selective expression of DREADDs receptors in specific neuronal populations. Additionally, the use of CNO in conjunction with other techniques, such as optogenetics and chemogenetics, could provide a more comprehensive understanding of the neural circuits underlying behavior.
Synthesis Methods
CNO is a synthetic compound that can be synthesized using a multi-step process. The synthesis of CNO involves the reaction of naphthalene-1-carboxylic acid with pyrrolidine to form 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethanamine. This intermediate is then reacted with cyclopentanecarboxylic acid to form N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. The final product is obtained after purification using chromatography.
Scientific Research Applications
CNO has been widely used as a pharmacological tool to study the function of N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. This compound are a family of membrane proteins that play a critical role in various physiological processes, including neurotransmission, hormone regulation, and immune response. CNO is a selective agonist of the DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) receptor, which is a modified GPCR that can be selectively activated by CNO. The use of CNO in conjunction with DREADDs has allowed researchers to selectively activate or inhibit specific neuronal populations in vivo, providing a powerful tool for studying the neural circuits underlying behavior.
properties
IUPAC Name |
N'-cyclopentyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22(23(28)25-18-10-2-3-11-18)24-16-21(26-14-5-6-15-26)20-13-7-9-17-8-1-4-12-19(17)20/h1,4,7-9,12-13,18,21H,2-3,5-6,10-11,14-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRTBSDFXIJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2949330.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
![N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949333.png)
![N-{(Z)-[4-(1H-1,2,3,4-tetraazol-5-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B2949334.png)
![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)

![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)
